N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a furan ring
Mechanism of Action
Target of Action
The primary targets of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide are yet to be definitively identified. Similar compounds have shown significant activity on kinases such as p70s6kβ . Kinases play a crucial role in cellular signaling, and their dysregulation can lead to various diseases, including cancer.
Mode of Action
It is hypothesized that it may interact with its targets through a nucleophilic substitution mechanism . This interaction could lead to changes in the target’s function, potentially altering cellular signaling pathways.
Biochemical Pathways
Disruption of these pathways can have significant downstream effects, potentially leading to disease states .
Pharmacokinetics
Similar compounds have been synthesized via amination, reduction, esterification, trityl protection, and condensation steps . These steps could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
Given its potential kinase activity, it could alter cellular signaling, leading to changes in cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the thiophene and furan rings. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrazole ring.
Cyclization Reactions: Cyclization reactions are used to introduce the thiophene and furan rings.
Amination and Reduction: These steps are crucial for introducing the amine group and reducing any intermediate compounds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are employed to reduce specific functional groups.
Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: In medicine, N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide may have therapeutic potential. Its pharmacological properties are being explored for the development of new drugs.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to these materials.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives with similar structures and functional groups.
Thiophene Derivatives: Compounds containing thiophene rings with varying substituents.
Furan Derivatives: Furan-based compounds with different substituents and functional groups.
Uniqueness: N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide stands out due to its unique combination of pyrazole, thiophene, and furan rings. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-10-11(9-17-18)14-5-4-12(21-14)6-7-16-15(19)13-3-2-8-20-13/h2-5,8-10H,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXDVVOZSLUABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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